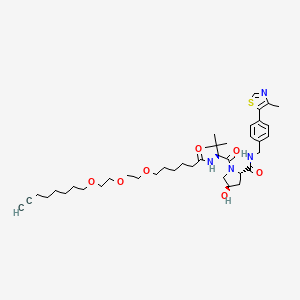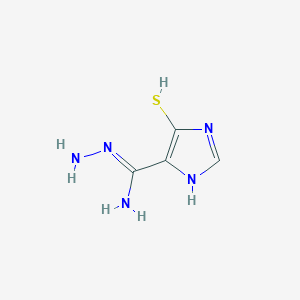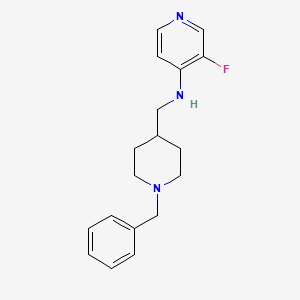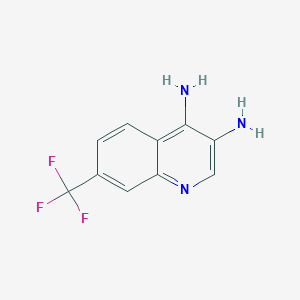
N-(3-((6-Acetamidopyridin-3-yl)oxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-((6-Acetamidopyridin-3-yl)oxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyridine ring, an imidazolidine ring, and a phenyl group, making it a subject of interest for researchers exploring new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((6-Acetamidopyridin-3-yl)oxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step involves the acylation of 6-aminopyridine to form 6-acetamidopyridine. This reaction is usually carried out using acetic anhydride in the presence of a base such as pyridine.
Etherification: The 6-acetamidopyridine is then reacted with 3-hydroxybenzaldehyde to form the corresponding ether. This step often requires a dehydrating agent like thionyl chloride or phosphorus oxychloride.
Imidazolidine Ring Formation: The ether is then subjected to a cyclization reaction with phenyl isocyanate to form the imidazolidine ring. This step is typically carried out under reflux conditions in an inert solvent such as toluene.
Final Coupling: The final step involves coupling the imidazolidine derivative with a carboxamide group. This is usually achieved through a condensation reaction using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridine rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the imidazolidine ring. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamido group. Reagents like sodium methoxide or potassium tert-butoxide are often used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for investigating biological pathways and mechanisms.
Medicine
Medically, N-(3-((6-Acetamidopyridin-3-yl)oxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide is explored for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for various chemical products. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
作用機序
The mechanism of action of N-(3-((6-Acetamidopyridin-3-yl)oxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects.
類似化合物との比較
Similar Compounds
- N-(3-((6-Aminopyridin-3-yl)oxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide
- N-(3-((6-Methylpyridin-3-yl)oxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide
- N-(3-((6-Chloropyridin-3-yl)oxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide
Uniqueness
What sets N-(3-((6-Acetamidopyridin-3-yl)oxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide apart from similar compounds is its specific acetamido group, which enhances its binding affinity and selectivity for certain biological targets. This unique feature makes it a more potent and selective agent in its applications, particularly in medicinal chemistry.
特性
分子式 |
C23H21N5O4 |
|---|---|
分子量 |
431.4 g/mol |
IUPAC名 |
N-[3-(6-acetamidopyridin-3-yl)oxyphenyl]-2-oxo-3-phenylimidazolidine-1-carboxamide |
InChI |
InChI=1S/C23H21N5O4/c1-16(29)25-21-11-10-20(15-24-21)32-19-9-5-6-17(14-19)26-22(30)28-13-12-27(23(28)31)18-7-3-2-4-8-18/h2-11,14-15H,12-13H2,1H3,(H,26,30)(H,24,25,29) |
InChIキー |
MHRNKCDMKBFRQE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC=C(C=C1)OC2=CC=CC(=C2)NC(=O)N3CCN(C3=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)dimethylsilane](/img/structure/B12833327.png)
![2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-[3,5-dimethyl-4-[[2,4,8,10-tetrakis(1,1-dimethylethyl)-12-methyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl]oxy]phenyl]-](/img/structure/B12833333.png)
![[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12833339.png)
![1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12833346.png)

![(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;hydrochloride](/img/structure/B12833351.png)
![N-(2-Ethyl-1H-benzo[d]imidazol-1-yl)formamide](/img/structure/B12833353.png)
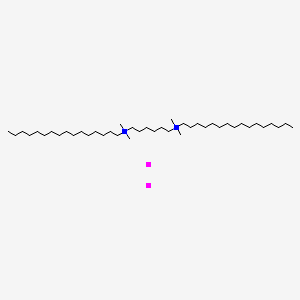
![Bicyclo[2.2.2]octane-1,4-diylbis(diphenylphosphine oxide)](/img/structure/B12833360.png)
